molecular formula C8H7ClFNO B15263562 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one

Cat. No.: B15263562
M. Wt: 187.60 g/mol
InChI Key: PQIFWELADCHBGE-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C8H7ClFNO and its molecular weight is 187.60 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its molecular structure allows it to bind to active sites of enzymes, altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoroacetophenone: Shares similar structural features but lacks the amino group.

    2-Amino-5-fluorobenzophenone: Contains an amino group and a fluoro group but differs in the position of the substituents.

    2-Amino-1-(4-chlorophenyl)ethan-1-one: Similar structure but with different halogen substitution.

Uniqueness

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one is unique due to the specific combination of amino, chloro, and fluoro groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

2-amino-1-(2-chloro-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H7ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3H,4,11H2

InChI Key

PQIFWELADCHBGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CN

Origin of Product

United States

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